2-(2-Pentenyl)furan

Flavor chemistry Sensory analysis Organoleptic evaluation

2-(2-Pentenyl)furan, CAS 82550-42-3, is a volatile heterocyclic compound with the molecular formula C9H12O. It is an alkylfuran derivative characterized by a furan ring substituted at the 2-position with an unsaturated pentenyl side chain.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 82550-42-3
Cat. No. B1593840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Pentenyl)furan
CAS82550-42-3
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC=CCC1=CC=CO1
InChIInChI=1S/C9H12O/c1-2-3-4-6-9-7-5-8-10-9/h3-5,7-8H,2,6H2,1H3
InChIKeyKQMWMXVDLIDHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Pentenyl)furan (CAS 82550-42-3) Procurement Guide: Analytical Standards and Flavor Research


2-(2-Pentenyl)furan, CAS 82550-42-3, is a volatile heterocyclic compound with the molecular formula C9H12O. It is an alkylfuran derivative characterized by a furan ring substituted at the 2-position with an unsaturated pentenyl side chain . The compound exists as two geometric isomers: the cis and trans forms. It is a colorless liquid with a boiling point of 171.2±9.0 °C at 760 mmHg, a density of 0.9±0.1 g/cm³, and a vapor pressure of 1.9±0.3 mmHg at 25°C . The trans-isomer (specifically 2-[(2E)-2-Penten-1-yl]furan) is the primary form commercially available under CAS 82550-42-3. 2-(2-Pentenyl)furan is naturally occurring, having been identified in various plants, animal products, and as a volatile component in cooked foods, notably in the reversion flavor of soybean oil [1].

Technical Procurement: Why Generic 2-(2-Pentenyl)furan Specifications Are Insufficient


Procuring '2-(2-Pentenyl)furan' without specifying the stereochemical form and isomer purity is a critical oversight. The compound's commercial availability under CAS 82550-42-3 predominantly refers to the trans (E) isomer, but the cis (Z) isomer exhibits a two-fold lower flavor threshold, imparting distinctly different sensory profiles [1]. Furthermore, substituting with a related alkylfuran like 2-pentylfuran will result in a significantly different flavor threshold (1 ppm vs. 0.50 ppm) and altered sensory character [2]. These differences in olfactory potency and qualitative perception are quantifiable and directly impact the reproducibility of sensory research, flavor formulation, and analytical method development. Substitution without accounting for these documented variations will compromise experimental integrity.

Quantitative Differential Evidence: 2-(2-Pentenyl)furan (trans) vs. Key Comparators


Flavor Threshold Comparison: cis- vs. trans-2-(2-Pentenyl)furan

The trans isomer of 2-(2-pentenyl)furan (CAS 82550-42-3) exhibits a flavor threshold of approximately 0.50 ppm in oil, while its cis counterpart demonstrates a threshold of approximately 0.25 ppm, representing a two-fold difference in olfactory potency. At 1 ppm, the trans isomer is described as having beany, grassy, and buttery notes, whereas at 4 ppm, it imparts strong painty and metallic off-flavors [1].

Flavor chemistry Sensory analysis Organoleptic evaluation

Flavor Threshold Comparison: 2-(2-Pentenyl)furan (trans) vs. 2-Pentylfuran

The flavor threshold of trans-2-(2-pentenyl)furan in oil is approximately 0.50 ppm [1]. In contrast, the structurally related alkylfuran, 2-pentylfuran, has a documented flavor threshold in oil of 1 ppm under comparable conditions [2]. This indicates that trans-2-(2-pentenyl)furan is twice as potent as an odorant in this matrix.

Flavor chemistry Food science Lipid oxidation

Analytical Identification: GC Retention Index on Non-Polar Column

The compound exhibits a Van Den Dool and Kratz Retention Index (RI) of 1003 on a DB-5 non-polar capillary column (60 m × 0.32 mm, 1 μm film thickness) under a temperature program from 40°C to 260°C at 4 K/min, with an initial hold of 2 minutes and a final hold of 10 minutes [1]. This specific value allows for unambiguous chromatographic identification, distinguishing it from co-eluting compounds or other furan derivatives in complex matrices like food volatiles.

Analytical chemistry Gas chromatography Volatile compound analysis

Synthetic Utility: 2-(2-Pentenyl)furan as a Chiral Building Block

2-(2-Pentenyl)furan serves as a key intermediate in stereoselective synthesis. The presence of the pentenyl side chain enables specific transformations, such as the Diels-Alder reaction, which is used to construct complex molecular frameworks. Notably, the compound's chiral allene rearrangement delivers enantiomerically enriched furan derivatives with retention of stereochemical information .

Organic synthesis Stereoselective synthesis Furan chemistry

Natural Occurrence Profile: 2-(2-Pentenyl)furan in Food and Biological Systems

2-(2-Pentenyl)furan has been identified as a naturally occurring volatile compound in various food matrices, including cooked salmon [1], reverted soybean oil [2], and fermented fish sauce . It is formed through the autoxidation of linolenic acid in soybean oil, contributing to the characteristic reversion flavor [2]. Its presence in these complex biological systems provides a basis for its use as a marker compound in flavor and metabolomics research.

Food chemistry Metabolomics Flavor science

High-Value Applications for 2-(2-Pentenyl)furan Based on Verified Evidence


Flavor and Sensory Research: Investigating Reversion Flavors in Oils

Utilize the compound's established threshold of 0.50 ppm and its described sensory profile (beany, grassy, buttery) as a reference standard for studying lipid oxidation in polyunsaturated fats. Compare the sensory impact of the cis and trans isomers directly to assess their contribution to off-flavor development. This is directly supported by its documented occurrence and flavor threshold data in soybean oil [1].

Analytical Method Development: GC-MS Volatile Analysis

Employ the compound as an analytical standard for gas chromatography-mass spectrometry (GC-MS) methods targeting volatile organic compounds in food, biological, and environmental samples. Calibrate retention times and confirm compound identity using the verified Retention Index of 1003 on a DB-5 column [2].

Organic Synthesis: Building Block for Chiral Molecules

Leverage the compound's unsaturated pentenyl side chain as a key functional group for stereoselective transformations, particularly in Diels-Alder reactions and chiral allene rearrangements to construct enantiomerically enriched furan derivatives. This application is grounded in its documented utility as a synthetic intermediate .

Metabolomics and Food Chemistry: Marker Compound for Lipid Oxidation

Use 2-(2-pentenyl)furan as a specific marker for the autoxidation of linolenic acid in complex food matrices. Distinguish its formation pathway from that of 2-pentylfuran (derived from linoleic acid) to better understand the oxidative degradation of different polyunsaturated fatty acids in foods [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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